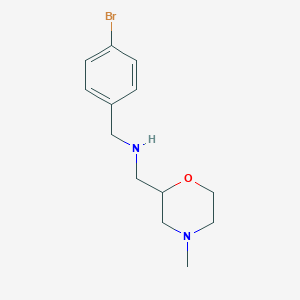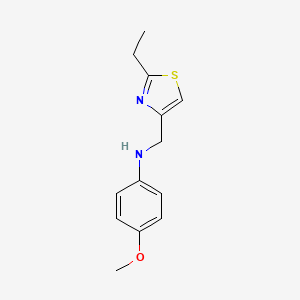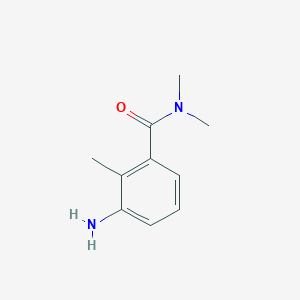
3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol is a chemical compound that features a triazole ring substituted with two bromine atoms at positions 3 and 5, and a propanol group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with an appropriate propanol derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction. The process may involve heating and stirring under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atoms can be reduced to form less substituted triazole derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The propanol group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-1H-1,2,4-triazole: Lacks the propanol group, making it less soluble and potentially less effective in certain applications.
1,2,4-triazole derivatives: Various derivatives with different substituents can have distinct properties and applications.
Uniqueness
3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol is unique due to the presence of both bromine atoms and the propanol group, which confer specific chemical and physical properties. These features make it a versatile compound for use in diverse scientific and industrial applications.
Properties
Molecular Formula |
C5H7Br2N3O |
|---|---|
Molecular Weight |
284.94 g/mol |
IUPAC Name |
3-(3,5-dibromo-1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H7Br2N3O/c6-4-8-5(7)10(9-4)2-1-3-11/h11H,1-3H2 |
InChI Key |
PVGKGIVQYKAZSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=NC(=N1)Br)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)



![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)

![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)


![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)

